phenyl 2-({[3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]carbonyl}oxy)benzoate
Overview
Description
Phenyl 2-({[3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]carbonyl}oxy)benzoate is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a benzoate ester linked to a phenyl group, which is further connected to a methanoisoindole moiety. The presence of multiple functional groups within its structure makes it an interesting subject for chemical synthesis and reactivity studies.
Preparation Methods
The synthesis of phenyl 2-({[3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]carbonyl}oxy)benzoate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the methanoisoindole moiety: This step involves the cyclization of appropriate precursors under controlled conditions to form the octahydro-2H-4,7-methanoisoindole structure.
Attachment of the phenyl group: The phenyl group is introduced through a Friedel-Crafts acylation reaction, where an acyl chloride reacts with the methanoisoindole in the presence of a Lewis acid catalyst.
Esterification: The final step involves the esterification of the benzoic acid derivative with the phenyl group-containing intermediate to form the target compound.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity.
Chemical Reactions Analysis
Phenyl 2-({[3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]carbonyl}oxy)benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert carbonyl groups to alcohols.
Hydrolysis: The ester linkage can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, reducing agents, and various solvents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Phenyl 2-({[3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]carbonyl}oxy)benzoate has several scientific research applications:
Chemistry: It serves as a model compound for studying esterification, acylation, and cyclization reactions. Its unique structure makes it a valuable subject for exploring reaction mechanisms and developing new synthetic methodologies.
Biology: The compound’s potential biological activity can be investigated for applications in drug discovery and development. Its interactions with biological macromolecules, such as proteins and nucleic acids, can provide insights into its pharmacological properties.
Medicine: Research into the compound’s therapeutic potential may reveal its efficacy in treating various diseases. Studies on its mechanism of action and molecular targets can help identify new drug candidates.
Industry: The compound’s chemical properties make it suitable for use in the production of specialty chemicals, polymers, and materials with specific functionalities.
Mechanism of Action
The mechanism of action of phenyl 2-({[3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]carbonyl}oxy)benzoate involves its interaction with specific molecular targets. These interactions can modulate biological pathways and processes, leading to various effects. For example, the compound may bind to enzymes or receptors, altering their activity and influencing cellular functions. Detailed studies on its binding affinity, specificity, and downstream effects are essential to fully understand its mechanism of action.
Comparison with Similar Compounds
Phenyl 2-({[3-(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)phenyl]carbonyl}oxy)benzoate can be compared with other similar compounds, such as:
Phenyl benzoate: A simpler ester with a phenyl group directly attached to the benzoate moiety.
Methanoisoindole derivatives: Compounds containing the methanoisoindole structure but with different substituents or functional groups.
Acylated phenyl compounds: Molecules with acyl groups attached to phenyl rings, which may exhibit similar reactivity and properties.
Properties
IUPAC Name |
phenyl 2-[3-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)benzoyl]oxybenzoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H23NO6/c31-26-24-17-13-14-18(15-17)25(24)27(32)30(26)20-8-6-7-19(16-20)28(33)36-23-12-5-4-11-22(23)29(34)35-21-9-2-1-3-10-21/h1-12,16-18,24-25H,13-15H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTXHUXXTSHKQPL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C3C2C(=O)N(C3=O)C4=CC=CC(=C4)C(=O)OC5=CC=CC=C5C(=O)OC6=CC=CC=C6 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H23NO6 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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